5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenylpropyl group attached to the 5-position of an oxadiazole ring, with an amine group attached to the 2-position . The exact structure would depend on the specific configuration of these groups .Scientific Research Applications
Synthesis and Characterization
- 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine is synthesized through a multi-step reaction process, yielding various derivatives that are characterized using IR, 1H NMR, MS, and elemental analysis techniques (Xi Li-min, 2010).
- These compounds are important in the synthesis of novel oxadiazole derivatives using green chemistry tools like molecular sieves and sonication (Urja D. Nimbalkar et al., 2016).
- The compound also plays a role in the reinvestigation of thiazole synthesis, showing its versatility in organic synthesis (Nico Paepke et al., 2009).
Biological Potentials
- 1,3,4-oxadiazole derivatives, including this compound, have shown promising antifungal activity against various human pathogenic fungal strains (Urja D. Nimbalkar et al., 2016).
- These compounds have also demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Mohamed Jawed Ahsan et al., 2018).
Chemical Reactions and Processes
- The compound is involved in innovative synthesis methods like the Ugi-4CR/aza-Wittig sequence, showcasing its application in developing novel chemical synthesis techniques (A. Ramazani et al., 2010).
- It is also used in the synthesis of various biologically active derivatives, indicating its utility in medicinal chemistry (E. Salama, 2020).
Antimicrobial and Antiviral Activities
- Certain derivatives of 1,3,4-oxadiazole have shown antimicrobial activities against various strains of bacteria and fungi, as well as anti-HIV-1 activity (A. El-Emam et al., 2004).
Properties
IUPAC Name |
5-(1-phenylpropyl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVJJRSFMVOUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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